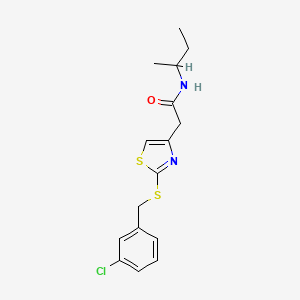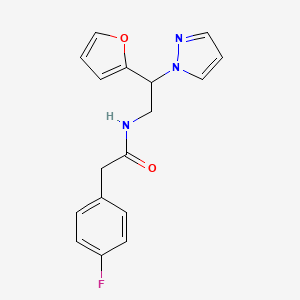![molecular formula C20H13Cl2N3O B2796598 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 70372-06-4](/img/structure/B2796598.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a compound that belongs to the benzimidazole family . The benzimidazole moiety is a crucial part of many bioactive heterocyclic compounds due to their diverse biological and clinical applications . The linear formula of this compound is C20H15N3O .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The benzimidazole core of the molecule is planar . The molecule is stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful tool for determining the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Aplicaciones Científicas De Investigación
Crystallographic and Thermal Studies
The compound has been synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure . This application is important in understanding the physical and chemical properties of the compound.
Antibacterial Agents
Some novel N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have shown promising activity against Staphylococcus aureus . This suggests potential use of the compound in the development of new antibacterial agents.
Antiparasitic and Antioxidant Activity
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been synthesized . This indicates the compound’s potential in the development of drugs with both antiparasitic and antioxidant properties.
Synthesis of Hydrazine-1-Carbothioamide
The compound has been used in the synthesis of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . This shows its potential use in chemical synthesis.
Catalyst for Synthesis of Dimethyl Carbonate
A new complex, bis [2- (1 H -benzimidazol-2-yl)benzoato]nickel (II) (NiL 2), has been synthesized and characterized . It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .
Antimicrobial Activity
The compound has shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv . This suggests its potential use in the development of new antimicrobial agents.
Micro/Nanomotors for Antibacterial Applications
Recent advancements in antibacterial micro/nanomotors have been summarized, focusing on their synthetic methods, propulsion mechanism, and versatile antibacterial applications . This suggests the compound’s potential use in the development of micro/nanomotors for antibacterial applications.
Microbiorobotics in Biomedical and Environmental Engineering
Microbiorobotics have applications in biomedical and environmental engineering . This suggests the compound’s potential use in the development of microbiorobotics for biomedical and environmental applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Based on the structural similarity to imidazole and benzimidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Imidazole and benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects such as the modulation of cell proliferation, immune response, and microbial growth .
Pharmacokinetics
Factors such as its solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert anti-inflammatory, antitumor, and antimicrobial effects . These effects could result from the modulation of target activity, alteration of signaling pathways, or disruption of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells or organisms it is acting upon, as well as the presence of other drugs or substances .
Direcciones Futuras
The benzimidazole moiety is a promising pharmacophore with diverse biological and clinical applications . Future research could focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, further studies could investigate the detailed mechanisms of action of these compounds .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZDMSDIQQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)

![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)
![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)


![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)


![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)
